molecular formula C24H26N2O3S2 B2456992 ETHYL 2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 671198-88-2

ETHYL 2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2456992
CAS No.: 671198-88-2
M. Wt: 454.6
InChI Key: ZIDNTMMIYKPKTA-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline moiety, a thiophene ring, and a cycloheptathiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Thiophene Ring: This step often involves the use of thiophene-2-carboxylic acid, which can be coupled with the quinoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Cyclization to Form the Cycloheptathiophene Core: This step may require the use of a strong base such as sodium hydride (NaH) to induce cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Carboxylic acids and their derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety may play a role in binding to these targets, while the thiophene ring may contribute to the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{2-[(4-PHENYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
  • ETHYL 2-{2-[(4-METHOXYQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to the presence of the 4-methylquinoline moiety, which may impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

ethyl 2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S2/c1-3-29-24(28)22-17-10-5-4-6-12-19(17)31-23(22)26-20(27)14-30-21-13-15(2)16-9-7-8-11-18(16)25-21/h7-9,11,13H,3-6,10,12,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDNTMMIYKPKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=CC=CC=C4C(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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